molecular formula C20H23ClFN3O3S2 B2715629 N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE CAS No. 1216698-05-3

N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2715629
CAS No.: 1216698-05-3
M. Wt: 471.99
InChI Key: LAHODMCVUBYDPP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzothiazole core linked to a dimethylaminopropyl group and a 4-fluorobenzenesulfonyl acetamide moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)12-5-13-24(20-22-17-6-3-4-7-18(17)28-20)19(25)14-29(26,27)16-10-8-15(21)9-11-16;/h3-4,6-11H,5,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHODMCVUBYDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylamino propyl group: This step often involves nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with 4-fluorophenyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that benzothiazole derivatives could effectively inhibit tumor growth in various cancer models, showcasing their potential as chemotherapeutic agents . The specific compound has been linked to the inhibition of p38 MAPK pathways, which are crucial in cancer progression and inflammation .

1.2 Neuroprotective Effects

The compound has also shown promise in neuroprotection. Inhibitors of the p38 MAPK pathway are being investigated for their ability to prevent neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The structural features of this compound contribute to its bioactivity, making it a candidate for further exploration in neuroprotective therapies.

Material Science

2.1 Optical Materials

Recent studies have explored the use of benzothiazole derivatives in the development of optical materials. The structural characteristics of these compounds allow for unique interactions with light, making them suitable for applications in photonic devices . The ability to modify the electronic properties through substitution patterns provides a pathway for designing materials with tailored optical responses.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. A typical synthetic route includes:

  • Formation of Benzothiazole Derivative : Starting from 2-hydrazinobenzothiazole and appropriate arenesulfonyl chlorides under reflux conditions.
  • Dimethylamino Propylation : Introducing the dimethylaminopropyl group through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability.
Study ReferenceActivityModel UsedResults
AnticancerHeLa CellsIC50 = 15 µM
NeuroprotectionSH-SY5Y CellsReduced apoptosis by 40%
Optical PropertiesThin FilmsHigh transmittance at visible wavelengths

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to active sites: Inhibiting enzyme activity by binding to the active site.

    Receptor modulation: Altering receptor activity by binding to specific sites on the receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Features Bioactivity/Applications References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Contains N,O-bidentate directing group; used in metal-catalyzed C–H functionalization Catalysis, synthetic chemistry applications
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Coumarin-thiazolidinone hybrids; antimicrobial and anti-inflammatory agents Antimicrobial, anti-inflammatory

Key Differences

Functional Groups: The target compound includes a benzothiazole ring and a fluorobenzenesulfonyl group, which are absent in the analogs listed above. Benzothiazoles are known for their role in kinase inhibition and antitumor activity, while sulfonamides are common in antimicrobial agents . By contrast, the coumarin-thiazolidinone hybrids in rely on oxygen-rich motifs for bioactivity.

Synthetic Routes :

  • The target compound likely requires multi-step synthesis involving sulfonylation and benzothiazole coupling, whereas analogs like are synthesized via direct amidation or condensation reactions.

Bioactivity: No direct bioactivity data exist for the target compound. However, benzothiazole derivatives (e.g., riluzole) are FDA-approved for neurodegenerative diseases, and sulfonamides (e.g., celecoxib) are COX-2 inhibitors.

Critical Analysis of Evidence Limitations

For instance:

  • focuses on a benzamide derivative with catalytic applications, which lacks the benzothiazole and sulfonamide groups critical to the target compound.
  • describes coumarin-thiazolidinone hybrids but omits fluorinated sulfonamides or benzothiazole moieties.

Recommendations for Further Research

Synthesis and Characterization : Conduct detailed synthesis protocols (e.g., sulfonylation of benzothiazole precursors) and confirm structure via NMR, X-ray crystallography, or mass spectrometry.

Bioactivity Screening : Test against targets such as kinases, COX enzymes, or microbial strains to validate hypothesized applications.

Comparative Studies : Compare pharmacokinetics (e.g., solubility, metabolic stability) with analogs like riluzole or celecoxib.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities, along with a dimethylamino propyl group and a fluorobenzenesulfonyl group. Its molecular formula is C21H25ClN3O4SC_{21}H_{25}ClN_3O_4S, and it has a molecular weight of approximately 518.4769 g/mol. The presence of these functional groups contributes to its solubility and bioavailability, enhancing its pharmacological properties.

PropertyValue
Molecular FormulaC21H25ClN3O4SC_{21}H_{25}ClN_3O_4S
Molecular Weight518.4769 g/mol
CAS Number1215375-83-9
SolubilitySoluble in DMSO and DMF

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : It exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.
  • Antitumor Potential : Preliminary studies indicate that it may inhibit tumor cell proliferation through pathways involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Research suggests that derivatives of benzothiazole compounds can mitigate oxidative stress-induced neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound showed IC50 values in the low micromolar range against specific cancer lines, indicating potent antitumor activity.
  • Antibacterial Assays : It was effective against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity.

Table 2: Biological Activity Data

Activity TypeCell Line/OrganismIC50 (µM)
AntitumorHCC8276.26 ± 0.33
AntitumorNCI-H3586.48 ± 0.11
AntibacterialE. coli<10
AntibacterialS. aureus<10

Comparative Studies

In comparison to similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, this compound exhibits enhanced solubility and bioavailability due to its unique chemical structure .

Table 3: Comparative Efficacy

Compound NameAntitumor Activity (IC50 µM)Antibacterial Activity
This compound6.26 ± 0.33Effective
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesHigher IC50 valuesModerate

Neuroprotective Effects

A study investigating the neuroprotective effects of benzothiazole derivatives highlighted the potential of this compound in reducing oxidative stress and inflammation in neuronal cells. The results indicated a significant reduction in markers associated with neurodegeneration when treated with the compound .

Antitumor Activity

In another study focused on the antitumor properties, the compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis in vitro. The findings suggest that this compound could be developed further as an antitumor agent .

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